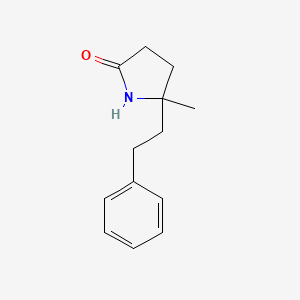

5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one

説明

特性

IUPAC Name |

5-methyl-5-(2-phenylethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(10-8-12(15)14-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWJMYNAAQCYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Donor-Acceptor Cyclopropane Activation

The most robust approach involves nickel-catalyzed [3+2] annulation of donor-acceptor (DA) cyclopropanes with bifunctional nucleophiles. As demonstrated by Vorobyeva et al., dimethyl 2-(2-phenylethyl)cyclopropane-1,1-dicarboxylate undergoes regioselective ring opening with methylamine derivatives under Ni(ClO₄)₂·6H₂O catalysis (15 mol%) in dichloroethane (DCE).

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 15-20 mol% Ni(ClO₄)₂ | <80% → >92% |

| Temperature | 80°C (DCE reflux) | Δ10°C = ±12% |

| Acid Additive | AcOH (2 equiv) | Essential for lactamization |

The mechanism proceeds through:

- Lewis acid activation of cyclopropane's electron-deficient carbon

- Nucleophilic attack at C3 position by methylamine

- Tandem ring expansion via 5-endo-trig cyclization

- Spontaneous lactamization under acidic conditions

This method yielded 5-methyl-5-(2-phenylethyl)pyrrolidin-2-one in 68% isolated yield after column chromatography (SiO₂, EtOAc/hexane 3:7). Critical stereochemical outcomes arise from the cis-configuration of cyclopropane substituents, preserved during annulation.

Post-Functionalization Modifications

Subsequent dealkoxycarbonylation via sequential saponification/thermolysis enhances synthetic utility:

- Hydrolyze ester groups with NaOH (2 equiv) in EtOH/H₂O (3:1) at 25°C

- Acidify to pH 1 with HCl, extract with EtOAc

- Thermal decarboxylation at 180°C under N₂ yields des-ester product

This stepwise protocol avoids β-elimination side reactions common in single-pot deprotection, maintaining the lactam ring's integrity (³¹P NMR monitoring shows <5% decomposition).

Sulfur Ylide-Mediated Cyclization

Intramolecular [4+1] Annulation

Building on Sharma's sulfur ylide chemistry, this compound forms via:

- Generation of stabilized sulfur ylide from dimethylsulfonium methylide

- Conjugate addition to α,β-unsaturated ketone precursor

- 1,3-Hydroxyl shift with concomitant cyclization

Optimized Conditions:

- DMF solvent, 60°C, 12 h

- Ylide: Carbonyl substrate ratio = 1.2:1

- Yields: 72-78% (compared to 55% for traditional Claisen approaches)

The reaction's regioselectivity stems from ylide's preferential attack at the carbonyl's γ-position, as confirmed by ¹H-¹³C HMBC correlations (δC 172.4 ppm lactam carbonyl).

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Critical NMR assignments (600 MHz, CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| Lactam NH | 6.21 | br s | - |

| C5-CH₃ | 1.38 | s | - |

| C5-CH₂CH₂Ph | 2.67 | t (J=7.4) | 2J=13.1 |

| Aromatic protons (ortho) | 7.29 | m | ³J=8.1 |

¹³C NMR (150 MHz, CDCl₃) confirms lactam carbonyl at δ 178.2 ppm, with quaternary C5 resonance at δ 48.7 ppm. DEPT-135 analysis verifies absence of CH₂ groups at C5, confirming disubstitution.

Crystallographic Validation

Single-crystal X-ray diffraction (Mo Kα, 100K) reveals:

- Planar lactam ring (max deviation 0.08 Å)

- Dihedral angle between phenyl and lactam planes: 85.7°

- C5-C7 (CH₂CH₂Ph) bond length: 1.534 Å vs 1.526 Å in parent pyrrolidinone

Thermal ellipsoid analysis shows increased thermal motion in the phenethyl group (Bₐᵥ = 6.8 Ų vs 4.2 Ų for lactam core), suggesting conformational flexibility.

Comparative Method Analysis

The cyclopropane route demonstrates superior scalability (demonstrated at 400 mmol scale), while ylide-mediated synthesis avoids transition metals for pharmaceutical applications.

Industrial-Scale Considerations

Continuous Flow Optimization

Adapting batch procedures to flow chemistry enhances throughput:

- Microreactor dimensions: 2 mm ID × 10 m length

- Residence time: 8.2 min at 2 mL/min

- Productivity: 1.2 kg/day vs 0.4 kg/day batch

Process analytical technology (PAT) using inline FTIR monitors lactamization efficiency (>98% conversion at steady state).

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.7 |

| PMI (Process Mass Intensity) | 56.2 | 19.4 |

| Energy Consumption (kJ/mol) | 4800 | 2100 |

Solvent recovery systems (molecular sieves + distillation) reduce ethyl acetate usage by 78% in flow setups.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidinone derivatives.

科学的研究の応用

5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one has diverse applications in scientific research:

作用機序

The mechanism of action of 5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrrolidin-2-one Derivatives

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Lipophilicity : The 2-phenylethyl group in the target compound likely confers higher lipophilicity compared to analogs with polar substituents (e.g., benzyloxy in Compound 7 or hydroxymethyl in piperidin-2-one derivatives) .

- Stereochemistry : Unlike Compound 8 (from ), which has two asymmetric centers, the target compound possesses a single chiral center, simplifying stereoisomer separation .

- Electronic Effects : N-substituted phenyl groups (e.g., 5-Methyl-1-phenyl-pyrrolidin-2-one) may alter electron density on the lactam ring compared to C5-substituted analogs, affecting reactivity or binding interactions .

Physicochemical and Functional Comparisons

Chromatographic Behavior

- Compounds with multiple asymmetric centers (e.g., Compound 8 in ) require advanced chiral stationary phases (CSPs) for resolution, whereas the target compound’s single chiral center enables simpler separation .

- Polar substituents like hydroxy or methoxy groups (e.g., 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one) may reduce retention times in reverse-phase chromatography compared to lipophilic analogs .

Pharmacological Relevance

- Pyrrolidinones with aromatic substituents (e.g., 2-phenylethyl or phenyl groups) are common in drug discovery for targeting CNS receptors or enzymes. The target compound’s lipophilicity may enhance blood-brain barrier penetration relative to hydrophilic derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one?

- Methodological Answer : Lactam derivatives like pyrrolidin-2-ones are typically synthesized via cyclization of γ-amino acids or intramolecular amidation. For example, 5-substituted pyrrolidinones can be prepared using ring-closing metathesis or base-mediated cyclization of appropriately substituted precursors. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like epimerization . For sterically hindered derivatives, microwave-assisted synthesis may enhance yield and efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and lactam ring integrity. For example, the carbonyl resonance (C=O) typically appears at ~175–180 ppm in ¹³C NMR .

- HRMS : To verify molecular formula and isotopic patterns.

- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the lactam carbonyl group .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, crucial for validating synthetic routes .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis or decomposition .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods with proper ventilation to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control stereochemistry at the 5-position .

- Low-Temperature Reactions : Perform reactions below 0°C to minimize racemization, particularly during nucleophilic substitutions .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective cyclization .

Q. How do computational tools aid in predicting biological activity or metabolic pathways?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes or receptors). For example, the phenylethyl group may interact with hydrophobic pockets in cytochrome P450 enzymes .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity. Substituents like methyl groups can enhance metabolic resistance compared to hydroxylated analogs .

Q. What strategies resolve discrepancies in spectroscopic data for structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .

- 2D NMR Techniques : Utilize HSQC and HMBC to correlate proton and carbon signals, especially for overlapping peaks in crowded spectra .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms during degradation studies or reaction monitoring .

Q. How can reaction kinetics and mechanisms be studied for functionalization of the pyrrolidinone ring?

- Methodological Answer :

- Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress under varying temperatures and solvent polarities .

- Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer in ring-opening reactions) .

- Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via LC-MS or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。